molecular formula C20H24N4S B1360949 Rho-Kinase-IN-1 CAS No. 1035094-83-7

Rho-Kinase-IN-1

Cat. No. B1360949
M. Wt: 352.5 g/mol
InChI Key: DPZSYTMLVCLGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rho-Kinase-IN-1 is associated with RhoA/Rho-kinase signaling, which is a key regulator of vascular contraction . RhoA-mediated Rho-kinase is the major regulator of vascular smooth muscle cells and plays a significant role in controlling other functions in these cells .


Synthesis Analysis

Rho-kinase plays a pivotal role in the organization of the nonmuscle and smooth muscle cytoskeleton and adhesion plaques, as well as in the regulation of transcription factors . It regulates cellular contraction, motility, morphology, polarity, cell division, and gene expression .


Molecular Structure Analysis

Rho-associated kinases (ROCK1 and ROCK2) belong to the AGC family of serine-threonine kinases and catalyze the phosphorylation of several downstream targets . The crystal structure of an active Rho-kinase fragment revealed a head-to-head homodimer through the N-terminal extension forming a helix bundle that structurally integrates the C-terminal extension .


Chemical Reactions Analysis

Rho-kinase functions to phosphorylate CPI-17, and consequently, activates an inhibitor of MLCP (MYPT-1). Similarly, Rho-kinase can directly phosphorylate MYPT-1, rendering it inactive . Rho further activates its associated kinases, ROCK1 and ROCK2, which have shown capabilities of inhibiting eNOS, consequently decreasing NO production and relaxation .

Scientific Research Applications

Actin Stress Fibers and Focal Adhesions

Rho-Kinase-IN-1, through its interaction with Rho, influences the formation of actin stress fibers and focal adhesions in cells. This process is essential in cellular responses to external stimuli, such as lysophosphatidic acid, impacting cell structure and dynamics (Amano et al., 1997).

Cardiovascular Medicine

Rho-Kinase-IN-1 plays a significant role in cardiovascular diseases. It affects various cellular functions in the cardiovascular system, such as vascular smooth muscle contraction, cell adhesion, and gene expression. These processes are crucial in the development and treatment of cardiovascular diseases (Shimokawa & Takeshita, 2009).

Neurological Disorders

In neurological disorders, Rho-Kinase-IN-1 is a promising therapeutic target. Its inhibition has shown benefits in various central nervous system disorders by impacting cell migration, proliferation, and survival. Inhibiting Rho-Kinase can accelerate regeneration and improve recovery after spinal cord injuries and other neurological conditions (Mueller et al., 2005).

Glaucoma Treatment

Rho-Kinase-IN-1 affects aqueous humor outflow in the eye, particularly in the context of glaucoma. By inhibiting Rho-Kinase, there's an increased outflow of aqueous humor, potentially lowering intraocular pressure, which is beneficial for glaucoma patients (Rao et al., 2001).

Cancer Research

In cancer research, targeting Rho and its effectors, including Rho-Kinase, is considered a promising therapeutic strategy. The Rho/Rho-Kinase pathway plays a vital role in tumor development and progression, and its inhibition could be beneficial in cancer treatment (Prudnikova et al., 2014).

Cell Cycle and Tumorigenesis

Rho-Kinase is essential for cell cycle progression. Its function is critical in maintaining actomyosin contractility and proliferation. Loss of Rho-Kinase activity leads to cell cycle arrest and cellular senescence, impacting tumorigenesis (Kümper et al., 2016).

Inflammatory Diseases

Rho-Kinase-IN-1 has implications in inflammatory responses. Its blockade can inhibit nuclear factor kappa B, reducing inflammation. This finding is particularly relevant in diseases like Crohn's disease, suggesting Rho-Kinase as a therapeutic target in inflammatory conditions (Segain et al., 2003).

Safety And Hazards

Rho-Kinase-IN-1 is for research use only, not for human or veterinary use . Dysregulation of the Rho-ROCK pathways at different stages is linked to cardiovascular, metabolic, and neurodegenerative diseases as well as cancer .

Future Directions

Rho-kinase inhibitors have the potential to be another potent therapeutic option for several chronic diseases in ophthalmology . They have been regarded as promising targets for the treatment of cardiovascular diseases, neurological diseases, and cancers .

properties

IUPAC Name

N-[1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4S/c1-25-19-7-4-15(5-8-19)13-24-10-2-3-18(14-24)22-17-6-9-20-16(11-17)12-21-23-20/h4-9,11-12,18,22H,2-3,10,13-14H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZSYTMLVCLGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCCC(C2)NC3=CC4=C(C=C3)NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rho-Kinase-IN-1

Synthesis routes and methods

Procedure details

Into a 25 mL round bottom flask were added 2,2-dimethyl-1-(5-(1-(4-(methylthio)benzyl)piperidin-3-ylamino)-1H-indazol-1-yl)propan-1-one (250 mg, 0.6 mmol), methanol (5 mL), and sodium methoxide (93 mg, 1.7 mmol). The reaction was stirred at room temperature until the starting material was consumed as monitored by HPLC. The mixture was diluted with ethyl acetate (10 mL), washed with water (2×10 mL), and the organic phase was separated, dried over MgSO4, filtered and evaporated to dryness to afford the title compound (180 mg, 89%).
Name
2,2-dimethyl-1-(5-(1-(4-(methylthio)benzyl)piperidin-3-ylamino)-1H-indazol-1-yl)propan-1-one
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Zhang, X Li, Y Zhang - Biochemical and biophysical research …, 2019 - Elsevier
… Rho-Kinase–IN–1 is a rho kinase inhibitor extracted from US 20090325960 A1, compound 1.008. The chemical formula is C₂₀H₂₄N₄S (Fig. 1C). …
Number of citations: 8 www.sciencedirect.com
E Smith, ME Davis-Gardner… - … the Science of Drug …, 2020 - journals.sagepub.com
… : bleomycin, R-547, ripasudil, and rho-kinase-IN-1. First, we replicated the screen conditions in a low-… Conversely, neither rho-kinase-IN-1 nor ripasudil had any inhibitory effect in these …
Number of citations: 33 journals.sagepub.com
SI Murtada, JD Humphrey - Molecular, Cellular, and Tissue Engineering of …, 2018 - Springer
Vasoconstriction and vasodilation play important roles in the circulatory system and can be regulated through different pathways that depend on myriad biomolecules. These different …
Number of citations: 10 link.springer.com
Z Yang, X Cai, Q Ye, Y Zhao, X Li, S Zhang… - Current Drug …, 2023 - ingentaconnect.com
… libraries that either had prior clinical testing or were molecularly docked versus the PLpro enzyme and discovered four potential inhibitors: bleomycin, ripasudil, rho-kinase-IN-1, and R-…
Number of citations: 4 www.ingentaconnect.com
I Mueed, P Bains, L Zhang… - Canadian journal of …, 2004 - cdnsciencepub.com
Le principal adrénorécepteur α 1 fonctionnel dans l'aorte de rat est le sous-type α 1D et celui dans l'artère caudale est le sous-type α 1A . Dans la présente étude, la participation de la …
Number of citations: 21 cdnsciencepub.com

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